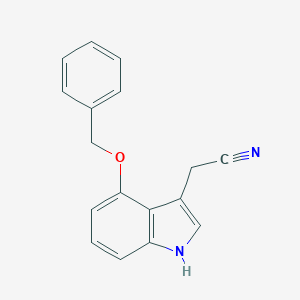

2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-phenylmethoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-10-9-14-11-19-15-7-4-8-16(17(14)15)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCROQGOQZBRSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454386 | |

| Record name | [4-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464-11-5 | |

| Record name | [4-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(benzyloxy)-1H-indol-3-yl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile

Abstract

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds and natural products, including tryptamines and alkaloids. Its structure, featuring a protected hydroxyl group at the 4-position and a reactive nitrile function at the 3-position, makes it a versatile building block for further molecular elaboration. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for researchers and professionals in medicinal chemistry and drug development. We will explore two primary strategies, beginning with the robust synthesis of the core scaffold, 4-benzyloxyindole, followed by a comparative analysis of C3-functionalization via the classical Gramine route and a more modern, efficient conversion from an aldehyde intermediate. The discussion emphasizes the underlying chemical principles, experimental causality, and provides detailed, field-proven protocols.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary pathways originating from the key intermediate, 4-benzyloxyindole. The choice of pathway often depends on the availability of starting materials, scalability, and considerations regarding reagent toxicity and reaction efficiency.

-

Pathway A (The Gramine Route): This classical approach involves the disconnection of the C-CN bond, leading back to a gramine-type intermediate, N,N-dimethyl-1-(4-(benzyloxy)-1H-indol-3-yl)methanamine. This intermediate is readily accessible from 4-benzyloxyindole via a Mannich reaction.

-

Pathway B (The Aldehyde Route): A more contemporary and efficient strategy involves a reductive cyanation pathway. The target molecule is disconnected to its corresponding aldehyde, 4-(benzyloxy)-1H-indole-3-carboxaldehyde, which can also be prepared from the 4-benzyloxyindole scaffold.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Core Scaffold: 4-Benzyloxyindole

The synthesis of 4-benzyloxyindole is a critical prerequisite for either pathway. A reliable and scalable procedure has been well-documented in Organic Syntheses, starting from 2-methyl-3-nitrophenol.[1] This multi-step synthesis is favored for its high overall yield and the purity of the final product.[2]

The benzyl group serves as a robust protecting group for the hydroxyl function at the 4-position. It is stable to a wide range of reaction conditions that will be employed in subsequent steps and can be removed later via hydrogenolysis if the free 4-hydroxyindole derivative is required.

The overall workflow is as follows:

-

O-Benzylation: Protection of the phenolic hydroxyl group of 2-methyl-3-nitrophenol.

-

Enamine Formation: Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form a reactive enamine intermediate.

-

Reductive Cyclization: Hydrogenation using Raney Nickel and hydrazine hydrate to simultaneously reduce the nitro group and cyclize the intermediate to form the indole ring.

Caption: Workflow for the synthesis of 4-Benzyloxyindole.

C3-Functionalization: Pathways to the Acetonitrile Moiety

With 4-benzyloxyindole in hand, the next critical phase is the introduction of the acetonitrile group at the C3 position, the most nucleophilic site of the indole ring.

Method A: The Gramine Pathway

This is the traditional and most widely known method for preparing indole-3-acetonitriles.[3]

-

Synthesis of the Gramine Intermediate : 4-benzyloxyindole undergoes a Mannich reaction with formaldehyde and a secondary amine, typically dimethylamine, in the presence of an acid catalyst like acetic acid.[4] The reaction proceeds via the in-situ formation of the electrophilic Eschenmoser's salt precursor (dimethylaminomethylium ion), which is attacked by the electron-rich indole C3 position.[5]

-

Cyanide Displacement : The resulting gramine intermediate is then treated with a cyanide salt, such as sodium or potassium cyanide. The quaternary ammonium salt formed in situ is an excellent leaving group, facilitating a facile SN2 displacement by the cyanide nucleophile to yield the final product.

While reliable, this pathway involves the use of formaldehyde and dimethylamine, which are toxic and require careful handling.

Method B: The Aldehyde Condensation Pathway

A more recent and highly efficient method avoids the gramine intermediate by proceeding through 4-(benzyloxy)-1H-indole-3-carboxaldehyde.[3] This approach offers a shorter route and often results in higher yields with simpler purification.

-

Formylation of 4-Benzyloxyindole : The indole core can be formylated at the C3 position using various standard methods, most commonly the Vilsmeier-Haack reaction (using POCl₃ and DMF). This installs the aldehyde functionality required for the next step.

-

One-Pot Conversion to Acetonitrile : The key innovation of this pathway is the direct, one-pot conversion of the aldehyde to the nitrile. The reaction is typically carried out using sodium borohydride (NaBH₄) and sodium cyanide (NaCN) in a mixed solvent system of methanol (MeOH) and formamide (NH₂CHO).[3] The mechanism is believed to involve the initial reduction of the aldehyde to the corresponding alcohol, followed by formation of an intermediate that is susceptible to nucleophilic attack by cyanide, ultimately yielding the desired acetonitrile. This method has been shown to provide excellent yields for a range of 4-substituted indole-3-acetonitriles.[3]

Caption: Comparative synthetic pathways from 4-Benzyloxyindole.

Data Presentation: Pathway Comparison

| Feature | Method A: Gramine Pathway | Method B: Aldehyde Condensation Pathway | Rationale & Expertise |

| Key Intermediate | Gramine Derivative | Indole-3-carboxaldehyde | The aldehyde is often more stable and easier to purify than the gramine base. |

| Number of Steps | 2 (from 4-benzyloxyindole) | 2 (from 4-benzyloxyindole) | Both are two-step transformations from the common intermediate. |

| Reagent Profile | Uses formaldehyde, dimethylamine, and cyanide salts. | Uses formylating agents (e.g., POCl₃/DMF) and cyanide salts. | Method B avoids the use of volatile and toxic formaldehyde and dimethylamine.[3][4] |

| Yield | Generally good to high. | Reported as excellent.[3] | The one-pot conversion from the aldehyde is highly efficient, minimizing transfer losses. |

| Scalability | Scalable, but handling of reagents can be challenging. | Highly scalable and amenable to large-scale production. | The stability of the aldehyde intermediate is advantageous for industrial applications. |

Experimental Protocols

The following protocols are based on established and verified literature procedures. Standard laboratory safety precautions should be followed at all times, particularly when handling toxic reagents like benzyl chloride, hydrazine hydrate, and sodium cyanide.

Protocol 1: Synthesis of 4-Benzyloxyindole[1]

-

Step A: 6-Benzyloxy-2-nitrotoluene

-

To a stirred mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), add anhydrous potassium carbonate (112.2 g, 0.81 mol) and dimethylformamide (DMF, 800 mL).

-

Add benzyl chloride (113.2 g, 0.90 mol) to the mixture.

-

Heat the reaction mixture at 90°C for 3 hours.

-

Remove the DMF under reduced pressure. Pour the oily residue into 1 N sodium hydroxide (400 mL) and extract with diethyl ether (3 x 800 mL).

-

Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield a yellowish solid.

-

Recrystallize from methanol to afford 6-benzyloxy-2-nitrotoluene as pale-yellow crystals (Typical Yield: ~90%).

-

-

Step B: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

-

Dissolve 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in DMF (400 mL).

-

Add N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol).

-

Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.

-

Cool to room temperature and remove volatile components on a rotary evaporator.

-

Dissolve the red residue in methylene chloride (200 mL) and methanol (1.6 L), concentrate, and cool to 5°C to crystallize the product.

-

Filter to obtain the product as red crystals (Typical Yield: ~90-95%).

-

-

Step C: 4-Benzyloxyindole

-

To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in THF (1 L) and methanol (1 L) at 30°C under nitrogen, add Raney nickel (10 mL slurry).

-

Add 85% hydrazine hydrate (44 mL, 0.75 mol) portion-wise, maintaining the temperature between 45-50°C. Vigorous gas evolution will be observed.

-

After the initial reaction subsides, add two more portions of hydrazine hydrate (44 mL each) at 30-minute intervals. Maintain the temperature for 2 hours after the final addition.

-

Cool the mixture, filter through Celite to remove the catalyst, and evaporate the filtrate.

-

Purify the residue by column chromatography on silica gel (eluting with toluene-cyclohexane) to afford 4-benzyloxyindole as a white solid (Typical Yield: ~96%).

-

Protocol 2: Synthesis of this compound via Aldehyde Route[3]

-

Step A: 4-(Benzyloxy)-1H-indole-3-carboxaldehyde (This step assumes the use of a standard Vilsmeier-Haack protocol, which is a common method for this transformation.)

-

Cool a solution of DMF (1.2 eq) in an appropriate solvent (e.g., dichloromethane) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq). Stir for 30 minutes.

-

Add a solution of 4-benzyloxyindole (1.0 eq) in the reaction solvent dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction with ice water and basify with aqueous NaOH solution.

-

Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

-

-

Step B: this compound

-

To a solution of 4-(benzyloxy)-1H-indole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO), add sodium borohydride (NaBH₄, 1.3 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanide (NaCN, 10 eq) to the reaction mixture.

-

Heat the entire mixture to reflux (approx. 100°C) and stir for 5 hours.

-

After cooling, add brine and extract with a chloroform/methanol mixture (e.g., 95:5 v/v).

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final product (Typical Yield: 80-90%).

-

Conclusion

The synthesis of this compound can be accomplished through several reliable routes. While the classical pathway via a gramine intermediate is well-established, modern methodologies offer significant advantages in terms of efficiency, safety, and yield. The one-pot conversion of 4-(benzyloxy)-1H-indole-3-carboxaldehyde to the target nitrile stands out as a particularly effective strategy, providing a direct and high-yielding route that is highly suitable for laboratory and potential industrial-scale synthesis.[3] The choice of a robust and scalable synthesis for the 4-benzyloxyindole core remains fundamental to the overall success of either approach.[1] This guide provides the necessary strategic insights and practical protocols to empower researchers in their synthetic endeavors toward valuable indole-based molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. cache.kzoo.edu [cache.kzoo.edu]

- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Give a detailed mechanism for the synthesis of gramine from indole | Filo [askfilo.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxyindole-3-acetonitrile

Foreword: Contextualizing 4-Benzyloxyindole-3-acetonitrile in Modern Drug Discovery

4-Benzyloxyindole-3-acetonitrile stands as a pivotal intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. As a derivative of tryptamine, its structural motif is of significant interest to researchers in neuroscience and oncology. Notably, it serves as a crucial building block for the synthesis of neurotransmitter agonists like 4-Hydroxytryptamine Creatinine, highlighting its importance in the development of therapies for neurological and psychiatric disorders[1]. A comprehensive understanding of its physicochemical properties is, therefore, not merely an academic exercise but a fundamental prerequisite for its effective utilization in synthetic chemistry, process development, and drug design. This guide provides an in-depth exploration of these properties, grounded in established analytical techniques and methodologies, to empower researchers and drug development professionals in their scientific endeavors.

Molecular and Structural Characteristics

4-Benzyloxyindole-3-acetonitrile, with the CAS Number 1464-11-5, is an aromatic heterocyclic compound. The core of the molecule is an indole ring system, which is substituted at the 4-position with a benzyloxy group and at the 3-position with an acetonitrile group[1][2].

Molecular Structure:

The chemical structure of 4-benzyloxyindole-3-acetonitrile is depicted below.

Caption: Chemical structure of 4-benzyloxyindole-3-acetonitrile.

Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of 4-benzyloxyindole-3-acetonitrile based on available data. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O | [1][2] |

| Molecular Weight | 262.31 g/mol | [1][2] |

| Appearance | Light brown solid | [1] |

| Melting Point | 97-100 °C | [1] |

| Boiling Point | 502.331 °C at 760 mmHg | [1] |

| Density | 1.233 g/cm³ | [1] |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate | [1] |

| pKa (Predicted) | 16.48 ± 0.30 | [1] |

| Refractive Index | 1.667 | [1] |

| Flash Point | 257.601 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-benzyloxyindole-3-acetonitrile. The rationale behind each experimental choice is explained to ensure a robust and self-validating approach.

Workflow for Comprehensive Physicochemical Analysis

The following diagram illustrates a logical workflow for the characterization of a novel or synthesized batch of 4-benzyloxyindole-3-acetonitrile.

Caption: Experimental workflow for physicochemical characterization.

Melting Point Determination

Causality: The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the crystalline 4-benzyloxyindole-3-acetonitrile is finely powdered. The open end of a capillary tube is tapped into the powder to collect a sample of 2-3 mm in height[3]. The tube is then inverted and tapped gently to pack the sample into the sealed end[3].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Heating and Observation: The sample is heated at a medium rate to approximately 20°C below the expected melting point (around 97-100°C)[3]. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium[4].

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range[4]. For a pure compound, this range should be narrow (0.5-1.0°C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of 4-benzyloxyindole-3-acetonitrile. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the proton and carbon environments within the molecule.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of 4-benzyloxyindole-3-acetonitrile is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters are used, and the spectrum is referenced to the TMS signal at 0.00 ppm.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. The spectrum is also referenced to the TMS signal.

-

Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integrations of the ¹H NMR signals are analyzed to assign each proton to its position in the molecule. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in 4-benzyloxyindole-3-acetonitrile. The characteristic vibrational frequencies of the N-H bond of the indole, the C≡N of the nitrile, the C-O of the ether, and the aromatic C-H and C=C bonds provide a molecular fingerprint.

Protocol:

-

Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Spectrum Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is taken first and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups. For indole derivatives, the N-H stretch is typically observed around 3400 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region[5]. The nitrile (C≡N) stretch is expected in the 2260-2220 cm⁻¹ region.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-benzyloxyindole-3-acetonitrile, which further confirms its identity and structural integrity.

Protocol:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for such molecules.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 263.31.

-

Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. The [M+H]⁺ ion is selected and fragmented, and the m/z values of the resulting fragment ions are analyzed to deduce the fragmentation pathways, which can provide insights into the connectivity of the molecule.

Applications and Significance in Research and Development

4-Benzyloxyindole-3-acetonitrile is a valuable starting material in medicinal chemistry and organic synthesis. Its primary applications include:

-

Intermediate for Pharmaceutical Synthesis: It is a key precursor in the multi-step synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system[1].

-

Building Block for Tryptamine Derivatives: As a tryptamine derivative, it serves as a versatile scaffold for the creation of a library of novel compounds for biological screening[1].

-

Chemical Research: Its unique chemical properties make it a subject of interest in the exploration of new synthetic methodologies and the development of novel functional materials[1].

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 4-benzyloxyindole-3-acetonitrile, a compound of significant interest in the field of drug discovery and development. By presenting a combination of known data and detailed, rationale-driven experimental protocols, this document aims to serve as a valuable resource for researchers and scientists. A thorough understanding and experimental validation of these properties are crucial for ensuring the quality, consistency, and successful application of this important chemical intermediate in advancing scientific research.

References

An In-depth Technical Guide to 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile (CAS: 1464-11-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile, a key intermediate in the synthesis of various biologically active molecules. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's synthesis, chemical properties, reactivity, and analytical characterization, offering practical insights for its effective utilization in a research and development setting.

Introduction: Strategic Importance in Synthesis

This compound, with the CAS number 1464-11-5, is a significant heterocyclic building block. Its structure, featuring a protected 4-hydroxyindole core and a reactive acetonitrile moiety at the 3-position, makes it a valuable precursor for the synthesis of tryptamine derivatives and other complex indole alkaloids.[1] The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which is often sensitive to oxidation and other reactions, allowing for selective modifications at other positions of the indole ring. The acetonitrile group is a versatile functional handle, readily convertible to a primary amine, carboxylic acid, or other functionalities, thus providing a gateway to a diverse range of target molecules, including potential therapeutics.[2]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1464-11-5 | [1] |

| Molecular Formula | C₁₇H₁₄N₂O | [3] |

| Molecular Weight | 262.31 g/mol | [3] |

| Appearance | Light brown solid | [1] |

| Melting Point | 97-100 °C | [1] |

| Solubility | Soluble in dichloromethane, ethyl acetate | [1] |

Storage and Handling:

This compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidizing agents.[3] The container should be tightly sealed to prevent exposure to moisture and air, which could lead to degradation.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a two-stage process: the preparation of the key intermediate, 4-benzyloxyindole, followed by the introduction of the acetonitrile group at the 3-position.

Stage 1: Synthesis of 4-Benzyloxyindole

A reliable and scalable synthesis of 4-benzyloxyindole has been well-established and proceeds via a multi-step sequence starting from 2-methyl-3-nitrophenol. This method, detailed in Organic Syntheses, provides a high-yield route to this crucial precursor.

Experimental Protocol: Synthesis of 4-Benzyloxyindole

This protocol is adapted from a literature procedure.

Step A: 6-Benzyloxy-2-nitrotoluene

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in dimethylformamide (DMF, 800 mL).

-

Heat the stirred mixture at 90°C for 3 hours.

-

Remove the majority of the DMF using a rotary evaporator.

-

Pour the oily residue into 1 N sodium hydroxide (400 mL) and extract with diethyl ether (3 x 800 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield a yellowish solid.

-

Recrystallize the crude product from methanol to afford pure 6-benzyloxy-2-nitrotoluene.

Step B: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

-

Dissolve 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL).

-

To this solution, add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).

-

Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.

-

After cooling to room temperature, remove the volatile components on a rotary evaporator.

-

Dissolve the resulting red residue in a mixture of methylene chloride (200 mL) and methanol (1.6 L).

-

Concentrate the solution to a volume of approximately 1.4 L and then cool to 5°C.

-

Collect the precipitated red crystals by filtration and wash with cold methanol.

Step C: 4-Benzyloxyindole

-

To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in a 1:1 mixture of tetrahydrofuran (THF) and methanol (2 L total) at 30°C under a nitrogen atmosphere, add Raney nickel (10 mL).

-

Slowly add 85% hydrazine hydrate (0.75 mol). Vigorous gas evolution will be observed.

-

Maintain the reaction temperature between 45 and 50°C. Add two more portions of hydrazine hydrate (0.75 mol each) after 30 minutes and 1 hour.

-

Continue stirring at 45-50°C for 2 hours after the final addition.

-

After cooling, filter the mixture through celite and wash the catalyst with methylene chloride.

-

Evaporate the filtrate and co-evaporate the residue with toluene to remove residual water.

-

Purify the reddish residue by column chromatography on silica gel using a toluene-cyclohexane solvent system to afford 4-benzyloxyindole as a white solid.

Causality Behind Experimental Choices:

-

Choice of Base in Step A: Anhydrous potassium carbonate is a suitable base for the Williamson ether synthesis as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the benzyl chloride or the nitro group.

-

Leimgruber-Batcho Indole Synthesis (Steps B & C): This powerful methodology allows for the construction of the indole ring from an o-nitrotoluene derivative. The condensation with a formamide acetal and an amine forms a reactive enamine intermediate, which upon reductive cyclization with a reducing agent like Raney nickel and hydrazine, yields the indole core.

-

Solvent Choice and Purification: The use of a mixed solvent system in the final reduction step helps to maintain the solubility of both the starting material and the intermediate species. Column chromatography is essential for removing impurities and obtaining high-purity 4-benzyloxyindole.

Diagram 1: Synthesis Workflow for 4-Benzyloxyindole

References

Structural Elucidation of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel indole derivative, 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile. Indole-3-acetonitrile and its analogues are significant scaffolds in medicinal chemistry, necessitating robust and unambiguous characterization.[1] This document outlines a multi-pronged analytical approach leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific molecule is not widely available, this guide establishes a predictive and methodological foundation based on established principles and data from closely related structures. Detailed experimental protocols are provided for each technique, underpinned by the scientific rationale for methodological choices, ensuring a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction and Molecular Overview

This compound is a derivative of indole-3-acetonitrile, a compound known for its role as a plant growth regulator and as a key building block for tryptamines and other natural products. The introduction of a benzyloxy group at the 4-position of the indole ring is anticipated to modulate its biological activity and physicochemical properties. Accurate structural confirmation is the cornerstone of any chemical research and development program, directly impacting the reliability of biological and pharmacological data.

The molecular structure, as sourced from PubChem, is presented below.[2]

Molecular Formula: C₁₇H₁₄N₂O[2] SMILES: C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CC#N[2] InChI Key: OCROQGOQZBRSBQ-UHFFFAOYSA-N[2]

This guide will first outline a plausible synthetic route and then delve into the core analytical techniques required for its structural verification.

Synthesis Pathway

A likely synthetic route to this compound involves a two-step process starting from 4-benzyloxyindole. This precursor can be synthesized from 2-methyl-3-nitrophenol.

Synthesis of 4-Benzyloxyindole

The synthesis of 4-benzyloxyindole can be achieved through the Leimgruber-Batcho indole synthesis. A detailed procedure has been described for the synthesis of 4-benzyloxyindole from 6-benzyloxy-2-nitrotoluene.[3]

Synthesis of this compound

The conversion of 4-benzyloxyindole to the target nitrile can be accomplished via a Mannich-type reaction followed by displacement with cyanide. A more direct approach, however, would be the formylation of 4-benzyloxyindole to yield 4-(benzyloxy)-1H-indole-3-carboxaldehyde, followed by conversion to the nitrile.

Experimental Protocol: Synthesis from 4-(benzyloxy)-1H-indole-3-carboxaldehyde

-

Formamide Reduction: To a solution of 4-(benzyloxy)-1H-indole-3-carboxaldehyde in methanol and formamide, add sodium borohydride in portions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Cyanation: Upon completion of the reduction, add sodium cyanide to the reaction mixture and reflux.

-

Work-up and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Caption: Synthetic pathway for this compound.

Structural Elucidation by Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the target molecule.

Caption: Workflow for the structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling.

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish connectivity between protons and carbons.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| NH | ~11.0 | br s | 1H | Indole N-H |

| Ar-H | ~7.2-7.5 | m | 5H | Benzyl aromatic protons |

| Ar-H | ~6.8-7.1 | m | 3H | Indole aromatic protons (H5, H6, H7) |

| H2 | ~7.2 | d | 1H | Indole H2 |

| CH₂ | ~5.1 | s | 2H | Benzylic CH₂ |

| CH₂ | ~3.8 | s | 2H | Acetonitrile CH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C | ~150 | C4 (Indole) |

| C | ~138 | Quaternary C of benzyl group |

| C | ~136 | C7a (Indole) |

| CH | ~127-129 | Benzyl aromatic carbons |

| CH | ~125 | C2 (Indole) |

| C | ~123 | C3a (Indole) |

| CN | ~118 | Nitrile carbon |

| CH | ~110-120 | Indole aromatic carbons (C5, C6, C7) |

| C | ~105 | C3 (Indole) |

| CH₂ | ~70 | Benzylic CH₂ |

| CH₂ | ~15 | Acetonitrile CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to obtain the molecular ion. Electron Ionization (EI) can also be used to induce fragmentation.

-

High-Resolution Mass Spectrometry (HRMS): Obtain the high-resolution mass spectrum to determine the exact mass and confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the molecular ion to study its fragmentation pattern.

Predicted Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

| HRMS (ESI+) | [M+H]⁺: 263.1179 | Confirms the molecular formula C₁₇H₁₄N₂O |

| MS/MS of [M+H]⁺ | 172.0757 | Loss of the benzyl group (C₇H₇) |

| 145.0651 | Subsequent loss of HCN from the 172 ion | |

| 91.0542 | Benzyl cation (tropylium ion) |

The fragmentation of indole derivatives in mass spectrometry is a well-studied process that can provide significant structural information.[4][5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H stretch | Indole N-H |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (CH₂) |

| ~2250 | C≡N stretch | Nitrile |

| ~1600, ~1480 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Aryl ether |

The C≡N stretching vibration in nitriles typically appears as a sharp, intense band in the 2260-2200 cm⁻¹ region.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile).[9]

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption

Indole and its derivatives typically exhibit two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[10] For this compound, characteristic absorptions are expected around 220 nm and 280 nm.

Safety and Handling

Indole derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Work should be conducted in a well-ventilated fume hood.[12] While specific toxicity data for this compound is not available, it is prudent to treat it as potentially harmful if inhaled, ingested, or in contact with skin.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic application of modern spectroscopic techniques. This guide provides a robust framework for its synthesis and characterization, combining predictive data with established experimental protocols. The methodologies outlined herein are designed to be self-validating, ensuring the scientific integrity of the structural assignment. This comprehensive approach is crucial for advancing the study of this and other novel indole derivatives in the fields of medicinal chemistry and drug discovery.

References

- 1. PubChemLite - this compound (C17H14N2O) [pubchemlite.lcsb.uni.lu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. minio.scielo.br [minio.scielo.br]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Benzyloxyindole-3-acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-benzyloxyindole-3-acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including neurotransmitter agonists.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of indole derivatives. By delving into the principles behind peak assignments and experimental best practices, this guide serves as a practical resource for the structural elucidation of this and structurally related molecules. While direct experimental spectra for this specific molecule are not widely published, this guide presents a detailed, predicted analysis based on established NMR principles and data from analogous compounds.

Introduction: The Significance of 4-Benzyloxyindole-3-acetonitrile and the Role of NMR

4-Benzyloxyindole-3-acetonitrile (C₁₇H₁₄N₂O, M.W. 262.31) is a crucial building block in medicinal chemistry.[1][2] Its indole scaffold is a privileged structure in numerous biologically active compounds. The benzyloxy group at the 4-position serves as a protecting group for the hydroxyl functionality, which is often a key pharmacophore. The acetonitrile moiety at the 3-position is a versatile handle for further chemical transformations, enabling the synthesis of a diverse range of tryptamine and β-carboline derivatives.

Given its role as a synthetic intermediate, unambiguous structural verification is paramount to ensure the integrity of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 4-benzyloxyindole-3-acetonitrile, offering insights into the chemical environment of each nucleus.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-benzyloxyindole-3-acetonitrile. These predictions are based on the analysis of substituent effects on the indole ring system and comparison with data from structurally similar compounds. The exact chemical shifts can vary depending on the solvent, concentration, and experimental conditions used.

Table 1: Predicted ¹H NMR Data for 4-Benzyloxyindole-3-acetonitrile

Solvent: DMSO-d₆, Frequency: 400 MHz

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (N-H) | ~11.2 | br s | - |

| H-2 | ~7.4 | d | ~2.5 |

| H-5 | ~6.8 | d | ~8.0 |

| H-6 | ~7.1 | t | ~8.0 |

| H-7 | ~7.0 | d | ~8.0 |

| CH₂ (acetonitrile) | ~4.1 | s | - |

| CH₂ (benzyl) | ~5.2 | s | - |

| H-ortho (benzyl) | ~7.5 | d | ~7.5 |

| H-meta (benzyl) | ~7.4 | t | ~7.5 |

| H-para (benzyl) | ~7.3 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Data for 4-Benzyloxyindole-3-acetonitrile

Solvent: DMSO-d₆, Frequency: 100 MHz

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~125 |

| C-3 | ~100 |

| C-3a | ~126 |

| C-4 | ~150 |

| C-5 | ~105 |

| C-6 | ~122 |

| C-7 | ~110 |

| C-7a | ~137 |

| CH₂ (acetonitrile) | ~15 |

| CN (nitrile) | ~118 |

| CH₂ (benzyl) | ~70 |

| C-ipso (benzyl) | ~138 |

| C-ortho (benzyl) | ~128 |

| C-meta (benzyl) | ~129 |

| C-para (benzyl) | ~128 |

In-depth Spectral Interpretation

¹H NMR Spectrum Analysis

The proton NMR spectrum of 4-benzyloxyindole-3-acetonitrile can be divided into three main regions: the indole ring protons, the benzyloxy group protons, and the acetonitrile methylene protons.

-

Indole N-H Proton (H-1): The proton on the indole nitrogen is expected to appear as a broad singlet in the downfield region (around 11.2 ppm in DMSO-d₆). Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.

-

Indole Ring Protons (H-2, H-5, H-6, H-7):

-

H-2: This proton on the pyrrole ring is typically a doublet due to coupling with the N-H proton, although this coupling is sometimes not resolved. It is expected around 7.4 ppm.

-

H-5, H-6, H-7: These protons on the benzene portion of the indole ring form a three-spin system. The benzyloxy group at C-4 is an electron-donating group, which will shield the protons on this ring, shifting them to a slightly higher field compared to unsubstituted indole. H-6 will appear as a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will each appear as a doublet.

-

-

Acetonitrile Methylene Protons (-CH₂CN): These protons are adjacent to the indole ring at the 3-position and are expected to appear as a sharp singlet around 4.1 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Benzyloxy Group Protons (-OCH₂Ph):

-

Methylene Protons (-OCH₂-): The two protons of the methylene bridge will appear as a singlet around 5.2 ppm.

-

Aromatic Protons (Ph): The five protons of the phenyl ring will appear in the aromatic region (7.3-7.5 ppm). The ortho protons will likely be the most downfield, followed by the meta and para protons.

-

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum provides complementary information for the complete structural elucidation.

-

Indole Ring Carbons:

-

C-2 and C-3: C-2 is typically found around 125 ppm. The C-3 carbon, being adjacent to the electron-withdrawing nitrile group but also part of the electron-rich pyrrole ring, is expected to be significantly shielded, appearing around 100 ppm.

-

C-4: This carbon, directly attached to the oxygen of the benzyloxy group, will be the most downfield of the indole ring carbons, appearing around 150 ppm.

-

C-3a, C-7a (Bridgehead Carbons): These quaternary carbons will have distinct chemical shifts, with C-7a being more downfield due to its proximity to the indole nitrogen.

-

C-5, C-6, C-7: These carbons of the benzene ring will resonate in the aromatic region, with their specific shifts influenced by the C-4 substituent.

-

-

Acetonitrile Group Carbons:

-

-CH₂-: The methylene carbon will be in the aliphatic region, around 15 ppm.

-

-CN: The nitrile carbon will have a characteristic chemical shift in the range of 118 ppm.

-

-

Benzyloxy Group Carbons:

-

-OCH₂-: The methylene carbon will appear around 70 ppm.

-

Phenyl Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (128-138 ppm), with the ipso-carbon (the one attached to the oxygen) being the most downfield.

-

Experimental Protocols

To obtain high-quality NMR data for 4-benzyloxyindole-3-acetonitrile, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Compound Purity: Ensure the sample of 4-benzyloxyindole-3-acetonitrile is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's good solubility and the solvent's ability to minimize exchange broadening of the N-H proton. Alternatively, deuterated chloroform (CDCl₃) or acetone-d₆ can be used.[3][4]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Dissolution and Transfer: Gently vortex or sonicate the vial to ensure complete dissolution. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm high-precision NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3] Modern spectrometers can also lock onto the deuterium signal of the solvent, and the residual solvent peak can be used for referencing.[3]

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width (SW): ~16 ppm (centered around 6 ppm).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay is crucial for accurate integration.

-

Number of Scans (NS): 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width (SW): ~240 ppm (centered around 120 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024-4096, as ¹³C is much less sensitive than ¹H.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline for accurate peak picking and integration.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm for ¹H and DMSO-d₆ at 39.52 ppm for ¹³C).

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure

Caption: Molecular structure of 4-benzyloxyindole-3-acetonitrile.

NMR Experimental Workflow

Caption: Standard workflow for NMR analysis.

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 4-benzyloxyindole-3-acetonitrile. By combining predicted spectral data with a thorough explanation of the underlying principles and a robust experimental protocol, this document serves as a valuable resource for scientists working with this important synthetic intermediate. The methodologies and analytical reasoning presented herein are broadly applicable to the structural characterization of other complex indole derivatives, reinforcing the indispensable role of NMR spectroscopy in modern chemical research and drug development.

References

mass spectrometry fragmentation of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile

Abstract

The structural characterization of novel synthetic compounds is a cornerstone of modern drug discovery and development. Mass spectrometry, particularly when coupled with tandem fragmentation techniques (MS/MS), provides unparalleled sensitivity and structural insight. This guide offers a detailed examination of the gas-phase fragmentation behavior of this compound (Molecular Formula: C₁₇H₁₄N₂O, Molecular Weight: 262.31 g/mol ) under electrospray ionization (ESI) and collision-induced dissociation (CID). By dissecting the molecule's core functional groups—the indole ring, the benzyloxy ether linkage, and the acetonitrile side chain—we can predict and rationalize its fragmentation pathways. This document serves as a practical reference for researchers, enabling them to anticipate, identify, and interpret the mass spectrum of this compound and structurally related analogs, thereby accelerating analytical workflows and enhancing confidence in structural assignments.

Introduction: The Analyte and the Analytical Imperative

Unveiling the Structure: this compound

The target analyte, this compound[1], is a multi-functionalized indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[2][3][4] The specific substitution pattern of this molecule presents three key features relevant to mass spectrometric analysis:

-

The Indole Core: A heterocyclic aromatic system whose nitrogen atom is a common site for protonation in positive-mode ESI. Its fragmentation patterns are well-studied, often involving characteristic losses and ring cleavages.[5][6]

-

The Benzyl Ether Linkage: Ethers, particularly benzyl ethers, are prone to specific and predictable cleavages under CID conditions. The stability of the resulting benzyl/tropylium cation makes this a dominant fragmentation channel.[7][8][9]

-

The Acetonitrile Side Chain: The nitrile group and the adjacent methylene bridge offer additional fragmentation possibilities, including the loss of small neutral molecules.[10][11]

Understanding the interplay between these functional groups is critical for a complete interpretation of the molecule's mass spectrum.

The Power of ESI-MS/MS in Structural Elucidation

Electrospray ionization (ESI) is a "soft" ionization technique that gently transfers molecules from solution into the gas phase as ions, typically with minimal initial fragmentation.[12] This is advantageous as it almost always preserves the molecular ion (or, more commonly, a pseudomolecular ion like [M+H]⁺), which provides the primary molecular weight information.

By coupling ESI with tandem mass spectrometry (MS/MS), we can gain deep structural insights. In this process, the [M+H]⁺ ion is selectively isolated, subjected to energetic collisions with an inert gas (Collision-Induced Dissociation, CID), and broken into smaller, characteristic fragment ions. The resulting product ion spectrum is a structural fingerprint of the molecule. This guide focuses on predicting this fingerprint for our target analyte.

Predicted Fragmentation Pathways in Positive-Ion ESI-MS/MS

Upon introduction into the ESI source in a protic solvent, this compound is expected to readily form a protonated molecule, [M+H]⁺, with a calculated monoisotopic mass-to-charge ratio (m/z) of 263.11. The most likely site of protonation is the indole nitrogen, although protonation at the ether oxygen or nitrile nitrogen is also possible. The subsequent fragmentation of this precursor ion is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

Pathway A: The Dominant Benzyl Ether Cleavage

The most labile bond in the protonated molecule is the benzylic C-O bond of the ether. Its cleavage is energetically favorable due to the formation of the highly stable tropylium cation (a resonance-stabilized C₇H₇⁺ ion).

-

Step 1: The precursor ion [M+H]⁺ at m/z 263.11 undergoes heterolytic cleavage of the C-O bond.

-

Step 2: This results in two primary products:

-

The tropylium cation at m/z 91.05 . This is anticipated to be one of the most intense, if not the base peak, in the MS/MS spectrum.

-

A neutral loss of 4-hydroxy-3-indoleacetonitrile.

-

-

Alternative Cleavage: A related fragmentation involves the cleavage of the O-CH₂ bond, leading to the loss of a neutral toluene molecule (92.06 Da) and the formation of a radical cation at m/z 171.05 .

The observation of a strong signal at m/z 91 is a powerful diagnostic indicator of a benzyl group within a structure.

Pathway B: Fragmentation of the Indole Core

Following or competing with the benzyl cleavage, the core indole structure can fragment. Based on known fragmentation of indole alkaloids, a key pathway involves the retro-Diels-Alder (RDA) mechanism or related ring cleavages.[6]

-

From the m/z 171.05 ion (post-benzyl loss): This ion, representing the protonated 4-hydroxy-1H-indole-3-acetonitrile, can undergo further fragmentation. A characteristic cleavage for 3-substituted indoles is the loss of the sidechain.

-

Loss of the acetonitrile group (·CH₂CN) would yield a fragment at m/z 131.05 .

-

-

Directly from the [M+H]⁺ ion: While less probable than the initial benzyl loss, direct fragmentation of the indole ring can occur. A common fragment ion for the indole core itself is observed at m/z 130.07 , corresponding to the quinolinium cation formed after rearrangement and loss of the substituents.[6]

Pathway C: Cleavage Involving the Acetonitrile Side Chain

The acetonitrile functional group can participate in fragmentation, although these pathways are typically less dominant than the benzyl ether cleavage.

-

Loss of Acetonitrile: The precursor ion [M+H]⁺ (m/z 263.11 ) could lose a neutral acetonitrile molecule (CH₃CN, 41.03 Da) via rearrangement, leading to a fragment at m/z 222.08 .

-

Loss of HCN: A common fragmentation for nitriles is the loss of neutral hydrogen cyanide (27.01 Da), which would produce an ion at m/z 236.10 .

The following diagram, generated using Graphviz, illustrates the proposed major fragmentation pathways.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Design & Methodology

To validate the predicted fragmentation pathways, a robust experimental protocol is essential. The following outlines a standard procedure for analysis using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.

Experimental Workflow Visualization

The overall process from sample to data can be visualized as follows:

Caption: Standard workflow for LC-MS/MS analysis of the target analyte.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh and dissolve the reference standard of this compound in a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water.

-

Add formic acid to a final concentration of 0.1% to promote protonation ([M+H]⁺ formation).

-

Perform serial dilutions to achieve a final concentration suitable for infusion or LC injection (e.g., 1 µg/mL).

-

-

Instrumentation & Parameters:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: +3.5 to +4.5 kV.

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

-

Nebulizer Pressure: 30-50 psi.

-

Data Acquisition:

-

MS1 (Full Scan): Acquire spectra over a mass range of m/z 50-500 to confirm the presence of the [M+H]⁺ ion at m/z 263.11.

-

MS2 (Product Ion Scan): Isolate the precursor ion at m/z 263.11 (with an isolation window of ~1-2 Da) and fragment it using CID.

-

Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions as a function of energy. This helps to confirm fragmentation pathways, as high-energy fragments often appear after lower-energy ones.

-

-

Data Summary and Interpretation

The expected quantitative data from the MS/MS experiment can be summarized for easy comparison against experimental results.

Table 1: Predicted Fragment Ions for [M+H]⁺ of this compound

| Proposed Fragment Ion Description | Proposed Formula | Calculated m/z | Predicted Relative Intensity | Origin Pathway |

| [M+H]⁺ Precursor Ion | C₁₇H₁₅N₂O⁺ | 263.11 | - | - |

| Tropylium Cation | C₇H₇⁺ | 91.05 | High (Base Peak) | A |

| Indole Core after Toluene Loss | C₉H₇N₂O⁺ | 171.05 | Medium | A |

| Indole Core Fragment | C₉H₈N⁺ | 130.07 | Medium to Low | B |

| Indole Core after Sidechain Loss | C₈H₇O⁺ | 131.05 | Medium to Low | B |

| [M+H - HCN]⁺ | C₁₆H₁₄NO⁺ | 236.10 | Low | C |

| [M+H - CH₃CN]⁺ | C₁₅H₁₂NO⁺ | 222.08 | Low | C |

Conclusion

The mass spectrometric fragmentation of this compound is governed by the predictable chemistry of its constituent functional groups. The analysis is dominated by the facile cleavage of the benzyl ether linkage, which is expected to produce a highly abundant tropylium ion at m/z 91.05. Subsequent and competing fragmentations of the indole core and acetonitrile side chain provide a rich tapestry of ions that, when considered together, create a unique structural fingerprint. This guide provides a robust theoretical framework and a practical experimental protocol that will empower researchers to confidently identify this molecule and its analogs, streamlining the process of structural verification in a drug discovery and development setting.

References

- 1. [4-(Benzyloxy)-1H-Indol-3-Yl]Acetonitrile: Properties, Uses, Safety & Supplier in China | High-Purity Chemical Compound for Research & Industrial Applications [nj-finechem.com]

- 2. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography [mdpi.com]

- 3. Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the field of tryptamine-based therapeutics. This document, intended for a scientific audience, delves into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on the causal relationships behind experimental methodologies.

Chemical Identity and Physicochemical Properties

This compound, commonly known as 4-benzyloxyindole-3-acetonitrile, is an aromatic heterocyclic compound belonging to the indole derivative family. The presence of the benzyloxy protecting group at the 4-position of the indole ring is crucial for its role in multi-step syntheses, preventing unwanted side reactions of the hydroxyl group. Its nitrile functionality serves as a versatile precursor for the elaboration of the ethylamine side chain characteristic of many tryptamines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Common Name | 4-Benzyloxyindole-3-acetonitrile | [1] |

| CAS Number | 1464-11-5 | [1][2] |

| Molecular Formula | C₁₇H₁₄N₂O | [1][2] |

| Molecular Weight | 262.31 g/mol | [1][2] |

| Appearance | Light brown solid | [1] |

| Melting Point | 97-100 °C | [1] |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C3C(=C2)C(=CN3)CC#N | [3] |

| InChIKey | OCROQGOQZBRSBQ-UHFFFAOYSA-N | [3] |

Synthesis and Mechanism

The synthesis of this compound can be approached through various routes. A prevalent and efficient method involves the conversion of the corresponding indole-3-carboxaldehyde. This approach is favored for its high yield and operational simplicity.

Synthesis from 4-Benzyloxyindole-3-carboxaldehyde

A robust, one-step conversion of 4-benzyloxyindole-3-carboxaldehyde to this compound has been developed, offering an efficient route to this key intermediate.[4] This method circumvents the need for the preparation of a gramine intermediate, which can be challenging for 4-substituted indoles.[4]

Reaction Scheme:

Caption: One-step synthesis from the corresponding carboxaldehyde.

Mechanistic Insights:

The reaction proceeds through a two-step, one-pot sequence. First, the aldehyde group of 4-benzyloxyindole-3-carboxaldehyde is reduced to the corresponding alcohol by sodium borohydride (NaBH₄) in a mixed solvent system of methanol (MeOH) and formamide (NH₂CHO). The formamide is crucial for achieving high yields. Following the reduction, the introduction of sodium cyanide (NaCN) facilitates a nucleophilic substitution of the hydroxyl group, forming the nitrile. The in situ formation of the alcohol and its subsequent conversion to the nitrile in a single pot enhances the efficiency of this process.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles.[4]

Materials:

-

4-Benzyloxyindole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Formamide (NH₂CHO), anhydrous

-

Sodium cyanide (NaCN)

-

Silica gel for column chromatography

-

Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of 4-benzyloxyindole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide, add sodium borohydride (approx. 1.3 molar equivalents) in portions at room temperature with stirring.

-

After the reduction of the aldehyde is complete (monitor by TLC), add sodium cyanide (approx. 10 molar equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Self-Validation: The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC) at each stage. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry, and by its melting point.

Synthesis of the Precursor: 4-Benzyloxyindole

Caption: Synthesis workflow for the precursor, 4-Benzyloxyindole.[5]

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its primary utility lies in its role as a precursor to 4-substituted tryptamines.

Synthesis of Psilocin and Psilocybin Analogues

A significant application of this compound is in the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine) and its prodrug, psilocybin.[6] Psilocybin is currently under intense investigation for its therapeutic potential in treating various psychiatric disorders, including depression, anxiety, and addiction.[6] The benzyloxy group serves as a robust protecting group for the 4-hydroxyl functionality of the indole ring, which is sensitive to oxidation.

The synthesis of psilocin from this compound typically involves the reduction of the nitrile group to a primary amine, followed by reductive amination to introduce the two methyl groups on the nitrogen atom. Finally, deprotection of the benzyl group yields psilocin.

Intermediate for Other Pharmaceutical Compounds

Beyond its use in the synthesis of psychedelic compounds, this compound is a valuable building block for other pharmaceutical agents. It is an intermediate in the synthesis of 4-Hydroxytryptamine Creatinine, a neurotransmitter agonist.[1] This highlights its importance in the development of medications targeting neurological and psychiatric conditions.[1]

Spectroscopic Analysis

Note: Experimentally obtained spectroscopic data for this compound is not widely available in public databases. The information below is based on data for structurally related compounds and predicted values. Researchers should obtain their own analytical data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the benzylic protons of the protecting group, the aromatic protons of the benzyl group, and the methylene protons of the acetonitrile side chain. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the indole ring carbons, the benzylic carbon, the aromatic carbons of the benzyl group, the methylene carbon of the acetonitrile side chain, and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole ring (around 3400-3300 cm⁻¹), the C≡N stretch of the nitrile group (around 2250 cm⁻¹), and C-O stretching vibrations from the benzyloxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with a prominent peak corresponding to the loss of the benzyl group being a likely feature.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Psilocybin & Psilocin - [www.rhodium.ws] [erowid.org]

- 3. PubChemLite - this compound (C17H14N2O) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility and Stability of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile

Abstract

This technical guide provides an in-depth analysis of the critical physicochemical properties of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile, a key intermediate and potential active pharmaceutical ingredient (API). Focused on its solubility and stability, this document is intended for researchers, scientists, and drug development professionals. We present a framework for the comprehensive characterization of this indole derivative, detailing robust methodologies for determining its aqueous and organic solubility profiles and for assessing its stability under various stress conditions as mandated by international guidelines. The causality behind experimental choices is elucidated, and self-validating protocols are described to ensure scientific integrity. This guide aims to be an essential resource for anticipating and overcoming challenges in the formulation and development of drug candidates based on this molecular scaffold.

Introduction: The Significance of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. The molecule this compound, with its indole core, benzyloxy substituent, and acetonitrile functional group, presents a unique profile of opportunities and challenges. The indole ring is a privileged scaffold in medicinal chemistry, but it is also susceptible to oxidative degradation.[1][2] The benzyloxy group enhances lipophilicity, which can impact aqueous solubility, while the acetonitrile moiety may be prone to hydrolysis.

A thorough understanding of these characteristics at an early stage is not merely a regulatory requirement but a strategic imperative. It allows for the rational design of formulation strategies, the selection of appropriate storage conditions, and the development of robust analytical methods. This guide provides the theoretical basis and practical, step-by-step protocols for a comprehensive assessment of the solubility and stability of this compound.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's intrinsic properties is the first step in its characterization.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-Benzyloxy-3-indoleacetonitrile | Supplier Data |

| CAS Number | 1464-11-5 | Supplier Data |

| Molecular Formula | C₁₇H₁₄N₂O | Supplier Data |

| Molecular Weight | 262.31 g/mol | Supplier Data |

| Appearance | Light brown or off-white solid | Supplier Data |

| Melting Point | 97-100 °C | Supplier Data |

Solubility Characterization

The solubility of an API is a critical factor that influences its absorption and bioavailability.[3] For orally administered drugs, insufficient aqueous solubility is a major hurdle to achieving therapeutic efficacy. We will explore methodologies to determine both the kinetic and thermodynamic solubility of this compound.

The Rationale: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights and are relevant at different stages of drug development.

-

Kinetic Solubility is typically measured early in the discovery phase. It assesses the solubility of a compound that is already dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer.[4] This method is high-throughput and provides a rapid assessment of how a compound might behave in biological assays, but it may overestimate the true solubility as it can lead to supersaturated solutions.[5][6]

-

Thermodynamic Solubility , also known as equilibrium solubility, is the true measure of a compound's solubility in a given solvent at equilibrium.[4][7] This is determined by allowing the solid compound to equilibrate with the solvent over an extended period. It is a more time-consuming but accurate measurement, essential for late-stage development and formulation.[7]

Experimental Protocol: Kinetic Solubility Assessment (Nephelometry)

This protocol outlines a high-throughput method for determining the kinetic solubility in aqueous buffer.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The point at which the compound precipitates is detected by light scattering (nephelometry).

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottomed 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature, protected from light.

-